molecular formula C24H17BrN2O3S2 B12137537 5-(3-Bromophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

5-(3-Bromophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

Cat. No.: B12137537
M. Wt: 525.4 g/mol
InChI Key: XKBOLMMSDLSLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that combines multiple functional groups, including a bromophenyl group, an ethylbenzothiazolyl moiety, a hydroxy group, and a thienylcarbonyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolin-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a substituted amide or nitrile.

    Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Attachment of the Ethylbenzothiazolyl Moiety: This can be done via a condensation reaction with an appropriate benzothiazole derivative.

    Incorporation of the Thienylcarbonyl Group: This step might involve a coupling reaction using a thienylcarbonyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, H₂O₂

    Reduction: NaBH₄, LiAlH₄

    Substitution: Nucleophiles such as NH₃, RSH (thiols)

Major Products

    Oxidation: Formation of ketones or aldehydes from alcohols.

    Reduction: Formation of alcohols from ketones or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound might exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers can modify its structure to enhance these activities and study its interactions with biological targets.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its multiple functional groups provide opportunities for structure-activity relationship (SAR) studies to optimize its pharmacological properties.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as electronic or optical materials. Its complex structure could contribute to the development of advanced polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
  • 5-(3-Fluorophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
  • 5-(3-Methylphenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

Uniqueness

The uniqueness of 5-(3-Bromophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The bromine atom, for example, can influence the compound’s reactivity and interactions, making it different from its chlorinated, fluorinated, or methylated analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H17BrN2O3S2

Molecular Weight

525.4 g/mol

IUPAC Name

2-(3-bromophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H17BrN2O3S2/c1-2-13-8-9-16-18(11-13)32-24(26-16)27-20(14-5-3-6-15(25)12-14)19(22(29)23(27)30)21(28)17-7-4-10-31-17/h3-12,20,29H,2H2,1H3

InChI Key

XKBOLMMSDLSLTR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=CC=C5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.